PIK-75

Vue d'ensemble

Description

PIK-75 est un inhibiteur puissant et sélectif de l'isoforme p110α de la phosphatidylinositol 3-kinase (PI3K). Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber les voies de signalisation PI3K, qui sont cruciales dans divers processus cellulaires tels que la croissance, la prolifération et la survie. This compound s'est avéré prometteur dans la recherche sur le cancer, en particulier pour cibler les cellules de leucémie aiguë myéloïde .

Applications De Recherche Scientifique

PIK-75 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In cancer research, this compound has shown efficacy in inhibiting the proliferation of acute myeloid leukemia cells by inducing apoptosis and reducing cell survival . It has also been investigated for its potential to overcome drug resistance in various cancer cell lines .

In addition to its applications in cancer research, this compound has been used to study the PI3K signaling pathway, providing insights into the molecular mechanisms underlying cell growth and survival. This compound has also been explored for its potential therapeutic applications in other diseases characterized by aberrant PI3K signaling .

Mécanisme D'action

Target of Action

PIK-75 is a selective inhibitor of the p110α and p110γ isoforms of phosphoinositide 3-kinase (PI3K) . It also targets DNA-PK . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound inhibits its targets by binding to them, thereby preventing their normal functioning . This inhibition disrupts the PI3K-AKT signaling pathway, which is often overactive in cancer cells . This compound has also been found to reduce the expression of MCL-1 and AKT activation, contributing to its anti-cancer effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-AKT signaling pathway . By inhibiting PI3K, this compound prevents the production of PIP2 and PIP3 in adipocytes, leading to the inhibition of the phosphorylation of Akt and the activation of mTORC1 . This disruption can lead to the induction of apoptosis, or programmed cell death .

Result of Action

The inhibition of PI3K and DNA-PK by this compound leads to a decrease in cell proliferation and survival, primarily through the induction of apoptosis . In cancer cells, this can result in a reduction in tumor growth and spread . This compound has also been found to overcome resistance to other drugs, such as venetoclax, in certain types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the tumor microenvironment (TME) can impact the effectiveness of this compound. It has been found that this compound can effectively overcome venetoclax resistance related to the TME .

Analyse Biochimique

Biochemical Properties

PIK-75 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It selectively inhibits the p110α isoform of PI3K , leading to a decrease in the phosphorylation of Akt on Thr308, and downstream effectors such as 4-EBP1 and RPS6 .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits the proliferation of acute myeloid leukemia (AML) cell lines at low doses, leading to massive apoptosis . This compound also decreases the phosphorylation of Akt, a key player in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It selectively inhibits the p110α isoform of PI3K , leading to a decrease in the phosphorylation of Akt on Thr308, and downstream effectors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to decrease the proliferation of AML cell lines at low doses, leading to massive apoptosis

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . It inhibits the p110α isoform of PI3K , leading to a decrease in the phosphorylation of Akt on Thr308, and downstream effectors

Méthodes De Préparation

Voies de synthèse et conditions de réaction : PIK-75 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau imidazo[1,2-a]pyridine. La synthèse commence par la réaction de la 2-bromo-3-nitropyridine avec un aldéhyde pour former un intermédiaire, qui est ensuite cyclisé pour produire l'échafaudage imidazo[1,2-a]pyridine.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que la substitution nucléophile, la cyclisation et la purification par chromatographie. Le composé est généralement produit dans les laboratoires de recherche à des fins expérimentales plutôt que pour une production industrielle à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : PIK-75 subit principalement des réactions typiques des composés aromatiques, notamment la substitution nucléophile et l'addition électrophile. Il est également impliqué dans des réactions de phosphorylation en raison de son rôle d'inhibiteur de kinase .

Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent le brome, les aldéhydes et divers catalyseurs pour faciliter les réactions de cyclisation et de substitution. Les conditions de réaction impliquent souvent des températures élevées et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'éthanol .

Principaux produits formés : Les principaux produits formés à partir de réactions impliquant this compound sont généralement des dérivés de l'échafaudage imidazo[1,2-a]pyridine, avec divers substituants introduits pour améliorer son activité inhibitrice contre PI3K .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En recherche sur le cancer, this compound a montré une efficacité dans l'inhibition de la prolifération des cellules de leucémie aiguë myéloïde en induisant l'apoptose et en réduisant la survie cellulaire . Il a également été étudié pour son potentiel à surmonter la résistance aux médicaments dans diverses lignées cellulaires cancéreuses .

En plus de ses applications en recherche sur le cancer, this compound a été utilisé pour étudier la voie de signalisation PI3K, fournissant des informations sur les mécanismes moléculaires sous-jacents à la croissance et à la survie cellulaires. Ce composé a également été exploré pour ses applications thérapeutiques potentielles dans d'autres maladies caractérisées par une signalisation PI3K aberrante .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'isoforme p110α de PI3K. Cette inhibition empêche la phosphorylation des cibles en aval telles qu'Akt, qui joue un rôle crucial dans la survie et la prolifération cellulaires. En bloquant la voie de signalisation PI3K/Akt, this compound induit l'apoptose et réduit la viabilité cellulaire dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires : Plusieurs composés sont similaires à PIK-75 en termes de leur capacité à inhiber PI3K. Il s'agit notamment de l'alpelisib, du GDC-0077 et du DW09849. Chacun de ces composés cible la voie PI3K mais peut différer en termes de sélectivité et de puissance .

Unicité de this compound : This compound est unique en raison de sa haute sélectivité pour l'isoforme p110α de PI3K, avec une sélectivité supérieure à 100 fois par rapport à d'autres isoformes telles que p110β et p110δ . Cette sélectivité fait de this compound un outil précieux dans la recherche pour étudier les rôles spécifiques de l'isoforme p110α dans divers processus cellulaires et maladies.

Propriétés

IUPAC Name |

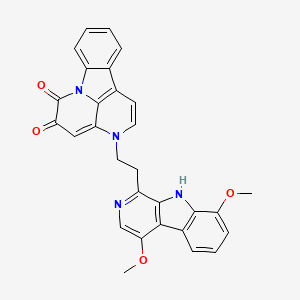

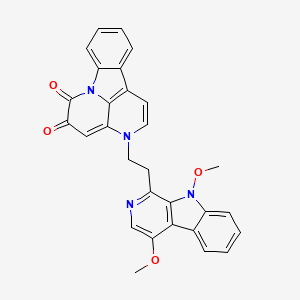

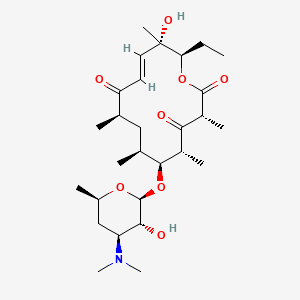

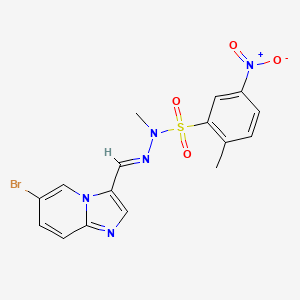

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHCAAFKVUWAFI-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-31-8 | |

| Record name | PIK-75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945619318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIK-75 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIK-75 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9058I8S63D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PIK-75?

A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). [, , , , ]

Q2: How does this compound interact with PI3K p110α?

A2: this compound acts as a competitive inhibitor of PI3K p110α with respect to its substrate, phosphatidylinositol (PI). This is in contrast to many other PI3K inhibitors that target the ATP-binding site. []

Q3: What are the downstream effects of this compound mediated PI3K p110α inhibition?

A3: this compound binding to PI3K p110α prevents the phosphorylation of Akt, a key downstream effector in the PI3K/Akt signaling pathway. This, in turn, leads to the inhibition of downstream targets such as 4E-BP1 and RPS6. [, ] In the context of cancer, this inhibition of the PI3K/Akt pathway can induce apoptosis and inhibit tumor growth. [, , ]

Q4: Does this compound interact with other PI3K isoforms?

A4: While this compound demonstrates significant selectivity for p110α, studies have shown it can also inhibit the activity of other PI3K isoforms, including p110β and, to a lesser extent, p110δ, at higher concentrations. [, , , ]

Q5: Beyond its effects on PI3K, does this compound interact with other targets?

A5: Yes, this compound has been shown to inhibit other kinases, particularly cyclin-dependent kinases (CDKs) like CDK9. This dual-targeting activity contributes to its anti-cancer properties by suppressing MCL-1 transcription and promoting apoptosis. []

Q6: How does inhibition of CDK9 by this compound contribute to its anti-cancer effects?

A6: CDK9 inhibition leads to the downregulation of MCL-1, an anti-apoptotic protein frequently overexpressed in cancer. This downregulation sensitizes cancer cells to apoptosis and enhances the anti-tumor effects of this compound. [, , ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C₁₅H₁₄BrN₇O₅S. Its molecular weight is 496.3 g/mol.

Q8: Is there spectroscopic data available for this compound?

A8: While specific spectroscopic data isn't detailed in the provided abstracts, the unusual U-shaped conformation of this compound, stabilized by an intramolecular Br•••NO2 halogen bond, has been confirmed through X-ray crystallography and NMR studies. []

A8: The provided abstracts primarily focus on this compound's biological activity and target interactions. Questions related to material compatibility and stability, catalytic properties and applications, computational chemistry and modeling, and material compatibility and stability are not directly addressed in these research papers.

Q9: What structural features of this compound are essential for its inhibitory activity?

A9: The nitro (NO2) and bromine (Br) substituents are crucial for the high potency of this compound. These groups likely contribute to the molecule's binding affinity for PI3K. []

Q10: Have any modifications to the structure of this compound been explored?

A10: Yes, researchers have investigated structural modifications of this compound to understand the basis of its isoform selectivity and potentially improve its pharmacological properties. Studies exploring substitutions at positions 770 and 859 (p110α numbering) found that these changes did not significantly affect the isoform selectivity of this compound. [] Additionally, a prodrug strategy involving the introduction of a pivaloyl ester group at the 6-position was explored to enhance cellular uptake and improve anti-proliferative activity. []

A10: The provided abstracts do not contain sufficient information to answer questions regarding the stability and formulation of this compound, or its SHE (Safety, Health, and Environment) regulations.

Q11: What is known about the in vivo activity of this compound?

A11: this compound has demonstrated significant anti-tumor activity in preclinical models. In a mouse model engrafted with human acute myeloid leukemia cells, this compound treatment resulted in a considerable reduction in tumor burden. [] Furthermore, in mouse models of neuroblastoma and medulloblastoma, this compound derivatives exhibited substantial activity, including tumor regression and apoptosis induction. []

Q12: What is the effect of this compound on AML cells?

A13: this compound effectively inhibits proliferation and induces apoptosis in acute myeloid leukemia (AML) cell lines and primary patient samples. Notably, it targets both the bulk leukemic population and the chemo-resistant CD34+CD38-CD123+ subpopulation. []

Q13: How does this compound affect experimental autoimmune encephalomyelitis (EAE)?

A14: Oral administration of this compound has been shown to suppress clinical symptoms in a mouse model of EAE, an animal model of multiple sclerosis. This effect is attributed to its modulation of lymphocyte function and survival. []

Q14: What are the effects of this compound on inflammatory responses?

A15: this compound demonstrates anti-inflammatory properties by suppressing the production of pro-inflammatory mediators such as TNF-α and IL-6. This effect is mediated through the inhibition of NF-κB activation, a key regulator of inflammation. [] Moreover, this compound can reduce the expression of adhesion molecules on endothelial cells, suggesting its potential in mitigating inflammatory processes in various diseases. []

Q15: How does this compound impact platelet activation?

A16: this compound can inhibit platelet aggregation induced by certain agonists by blocking the PI3K/Akt pathway downstream of the IGF-1 receptor. This suggests its potential role in regulating platelet function and thrombosis. [, , ]

A15: The provided abstracts do not provide sufficient data to address questions on resistance and cross-resistance, toxicology and safety, drug delivery and targeting, and biomarkers and diagnostics related to this compound.

A15: The provided abstracts primarily focus on this compound's biological activity and mechanisms of action. Questions related to analytical methods and techniques, environmental impact and degradation, dissolution and solubility, analytical method validation, and quality control and assurance are not within the scope of the research presented.

A15: The research abstracts provided do not contain specific information to address questions related to the immunogenicity and immunological responses, drug-transporter interactions, or drug-metabolizing enzyme induction or inhibition of this compound.

A15: The available research abstracts do not provide information concerning the biocompatibility and biodegradability of this compound. Further studies are required to assess these properties.

Q16: Are there any alternative compounds with similar effects to this compound?

A17: Yes, several other PI3K inhibitors are currently being investigated, some of which show greater selectivity for specific p110 isoforms. These include compounds like PI-103 (p110α-selective), TGX-221 (p110β-specific), and IC87114 (p110δ-specific). [] The choice of the most suitable compound would depend on the specific therapeutic context and the desired selectivity profile.

A16: These aspects fall outside the scope of the provided scientific research on this compound.

Q17: What were the key milestones in the research of this compound?

A17: Key milestones in this compound research include:

- Early Discovery and Characterization: Initial studies identified this compound as a potent and selective inhibitor of PI3K p110α, highlighting its potential as an anti-cancer agent. [, ]

- Mechanism of Action Elucidation: Researchers determined that this compound acts as a lipid-competitive inhibitor of PI3K, distinguishing its mechanism from other PI3K inhibitors. []

- Structure-Activity Relationship Studies: Investigations into the structure-activity relationship of this compound revealed the importance of specific structural features for its activity and selectivity. [, ]

- Preclinical Evaluation in Various Disease Models: this compound demonstrated promising anti-tumor effects in preclinical models of leukemia, neuroblastoma, and medulloblastoma, and it showed efficacy in models of inflammatory diseases and platelet activation. [, , , , , , , ]

- Challenges in Clinical Development: Despite promising preclinical results, this compound faced challenges in early clinical development due to its broad target profile and associated toxicity. []

Q18: What are the cross-disciplinary applications of this compound research?

A18: Research on this compound has fostered cross-disciplinary collaborations, involving:

- Cancer Biology and Pharmacology: Exploring this compound's anti-cancer properties in various cancer types and understanding its mechanism of action in inducing apoptosis and inhibiting tumor growth. [, , , , ]

- Immunology and Inflammation: Investigating the anti-inflammatory effects of this compound and its potential in treating autoimmune and inflammatory diseases. [, , ]

- Hematology and Vascular Biology: Studying the role of this compound in platelet activation and its implications in thrombosis and cardiovascular diseases. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.